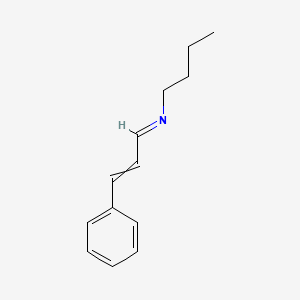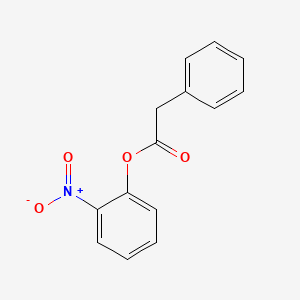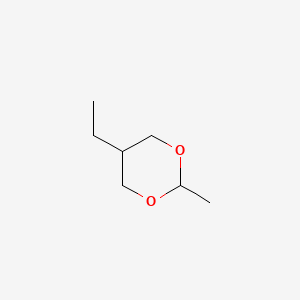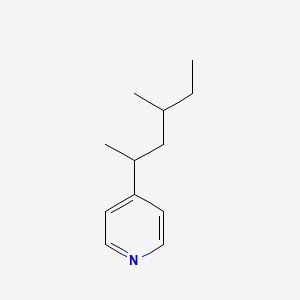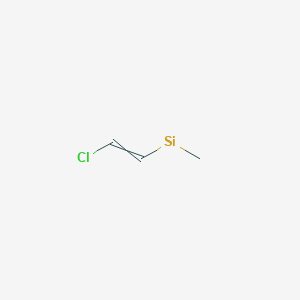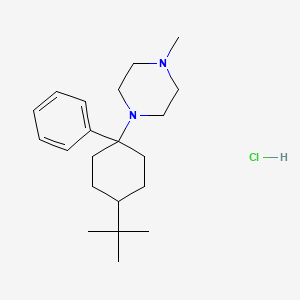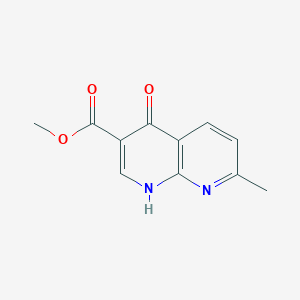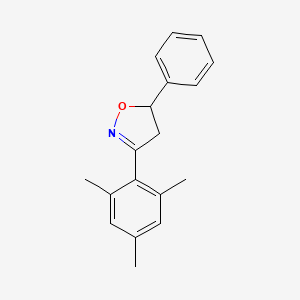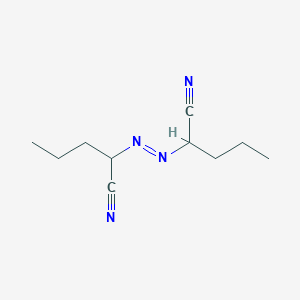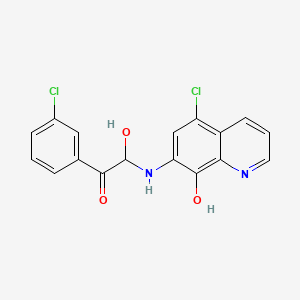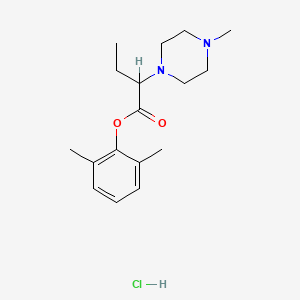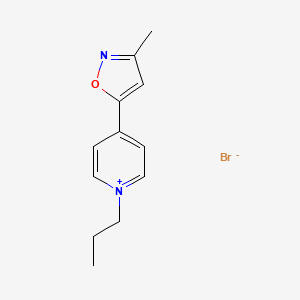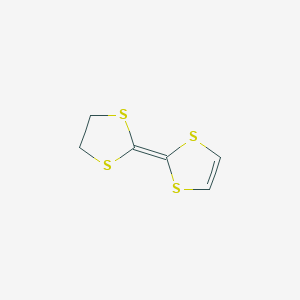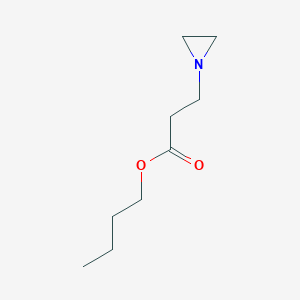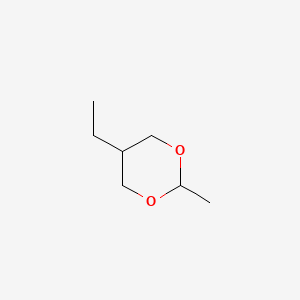
cis-2-Methyl-5-ethyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methyl-5-ethyl-1,3-dioxane typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol . The reaction is catalyzed by acids and proceeds under mild conditions to form the dioxane ring.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis, involving the reaction of appropriate aldehydes or ketones with ethylene glycol in the presence of acid catalysts . The reaction conditions are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: cis-2-Methyl-5-ethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxane ring to other cyclic ethers.
Substitution: Substitution reactions can occur at the methyl or ethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of cyclic ethers.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
cis-2-Methyl-5-ethyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of cis-2-Methyl-5-ethyl-1,3-dioxane involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The dioxane ring structure allows for specific interactions with biological molecules, influencing various biochemical pathways .
類似化合物との比較
trans-2-Methyl-5-ethyl-1,3-dioxane: A stereoisomer with different spatial arrangement of substituents.
cis-2-Ethyl-5-methyl-1,3-dioxane: Another stereoisomer with similar substituents but different configuration
Uniqueness: cis-2-Methyl-5-ethyl-1,3-dioxane is unique due to its specific cis configuration, which influences its chemical reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its trans isomer and other similar compounds .
特性
CAS番号 |
25924-91-8 |
|---|---|
分子式 |
C7H14O2 |
分子量 |
130.18 g/mol |
IUPAC名 |
5-ethyl-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C7H14O2/c1-3-7-4-8-6(2)9-5-7/h6-7H,3-5H2,1-2H3 |
InChIキー |
BXZQKMDNORUZLP-UHFFFAOYSA-N |
正規SMILES |
CCC1COC(OC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


